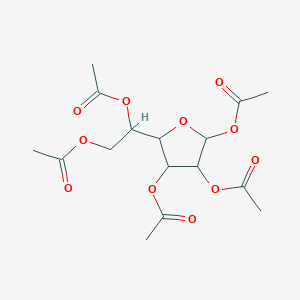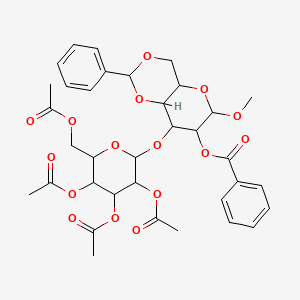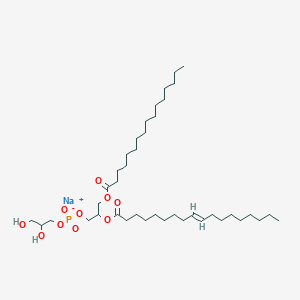
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) is a naturally occurring anionic phospholipid found in the cell membranes of plants, animals, and bacteria. It is less abundant than phosphatidylethanolamine in prokaryotes and eukaryotes and phosphatidylcholine in eukaryotes, but it plays a crucial role in various biological processes .
準備方法
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) is synthesized through a reaction between cytidine diphosphate-diglyceride and L-alpha-glycerol 3-phosphate, followed by dephosphorylation . This compound is typically prepared from egg yolk lecithin and is available in both chloroform and powder forms . Industrial production methods involve extraction and purification processes to ensure high purity levels, often exceeding 99% .
化学反応の分析
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .
科学的研究の応用
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) has a wide range of scientific research applications:
作用機序
The mechanism of action of L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) involves its role as a key metabolic precursor of cardiolipin. It is synthesized through a reaction between cytidine diphosphate-diglyceride and L-alpha-glycerol 3-phosphate, followed by dephosphorylation . This compound is crucial for maintaining the structural integrity of cell membranes and plays a significant role in various cellular processes .
類似化合物との比較
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) can be compared with other similar compounds, such as:
Phosphatidylethanolamine: More abundant in prokaryotes and eukaryotes, it plays a role in membrane fusion and cell signaling.
Phosphatidylcholine: Predominantly found in eukaryotes, it is essential for membrane structure and function.
Cardiolipin: A key component of the inner mitochondrial membrane, it is involved in mitochondrial energy production.
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) is unique due to its specific role in respiratory health and photosynthetic processes, as well as its use in various scientific research applications .
特性
分子式 |
C40H76NaO10P |
|---|---|
分子量 |
771.0 g/mol |
IUPAC名 |
sodium;2,3-dihydroxypropyl [3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17+; |
InChIキー |
FJXDNGDRHUDFST-ZAGWXBKKSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
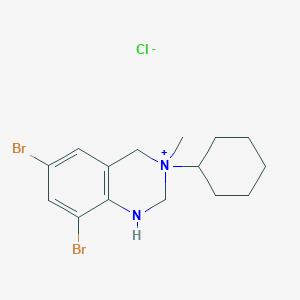
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B12318596.png)
![2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride](/img/structure/B12318598.png)

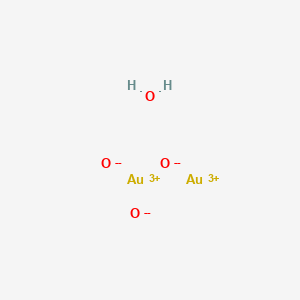

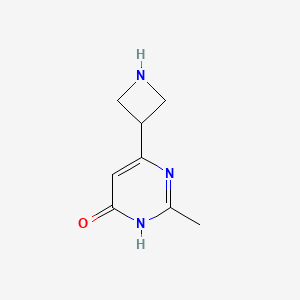

![6-[3-(Acetyloxy)-1,2-dihydroxypropyl]-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12318629.png)
![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
